molecular formula C14H17NO3S B2644915 N-(furan-2-ylmethyl)-2,3,4-trimethylbenzenesulfonamide

N-(furan-2-ylmethyl)-2,3,4-trimethylbenzenesulfonamide

Cat. No.: B2644915
M. Wt: 279.36 g/mol
InChI Key: JPKKDNGXWRMSKW-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2,3,4-trimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C14H17NO3S and its molecular weight is 279.36 g/mol. The purity is usually 95%.
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Biological Activity

Structural Characteristics

The compound features:

  • Furan ring : An electron-rich aromatic system that may enhance biological interactions.
  • Sulfonamide group : Known for its role in antibacterial activity and enzyme inhibition.

Table 1: Structural Features and Potential Activities

Compound Name Structural Features Potential Biological Activity
N-(furan-2-ylmethyl)-2,3,4-trimethylbenzenesulfonamideFuran and sulfonamide moietiesAntibacterial, potential enzyme inhibition
N-(pyridine-4-ylmethyl)-2,3-dimethylbenzenesulfonamidePyridine substituentVaries; potential for different biological activities
4-methoxy-N-(furan-2-ylmethyl)benzenesulfonamideMethoxy substitution on benzeneModified electronic properties affecting reactivity

Biological Activity Overview

  • Antibacterial Properties :
    • Sulfonamides are well-known for their ability to inhibit bacterial folate synthesis, making them effective against various bacterial infections. This mechanism is particularly relevant to the sulfonamide portion of the compound, which could similarly confer antibacterial properties to this compound .
  • Enzyme Inhibition :
    • The sulfonamide group is also recognized for its potential as an enzyme inhibitor. Compounds with similar structures have been studied for their ability to inhibit protein tyrosine kinases (PTKs), which are implicated in cancer progression . This suggests that this compound may also have applications in cancer treatment through similar mechanisms.
  • Potential Anti-Cancer Applications :
    • Emerging research indicates that compounds containing furan and sulfonamide functionalities could interact with various biological pathways relevant to cancer therapy. For example, inhibiting Hsp70 activity has been linked to cancer treatment strategies .

Case Studies and Research Findings

While specific case studies on this compound are scarce, several related studies provide insights into its potential applications:

  • Study on Sulfonamides as PTK Inhibitors : Research has shown that sulfonamides can selectively inhibit Src family kinases involved in various cancers. This inhibition can disrupt signaling pathways critical for tumor growth . The implications for this compound warrant further investigation.
  • Antibacterial Mechanisms : A study highlighted the efficacy of related sulfonamides in inhibiting bacterial growth through interference with folate metabolism . This reinforces the hypothesis that this compound could exhibit similar antibacterial properties.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2,3,4-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3S/c1-10-6-7-14(12(3)11(10)2)19(16,17)15-9-13-5-4-8-18-13/h4-8,15H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPKKDNGXWRMSKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)S(=O)(=O)NCC2=CC=CO2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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